1,4-Difluoro-2-methoxy-5-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-methoxy-5-vinylbenzene is an organic compound with the molecular formula C9H8F2O. It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a vinyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-methoxy-5-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a series of steps to introduce the fluorine, methoxy, and vinyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific temperature controls to ensure the desired substitutions occur without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the need to handle fluorinated compounds with care .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Difluoro-2-methoxy-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methoxy positions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products:
Oxidation: Formation of 1,4-Difluoro-2-methoxy-5-vinylbenzaldehyde or 1,4-Difluoro-2-methoxy-5-vinylbenzoic acid.
Reduction: Formation of 1,4-Difluoro-2-methoxy-5-ethylbenzene.
Substitution: Formation of various halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-methoxy-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-methoxy-5-vinylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The methoxy group can participate in electron-donating interactions, while the vinyl group allows for further functionalization. These interactions facilitate its use in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with an additional methoxy group.
1,4-Difluoro-2-methyl-5-nitrobenzene: Contains a nitro group instead of a vinyl group.
1,4-Difluoro-2-methoxybenzene: Lacks the vinyl group
Uniqueness: 1,4-Difluoro-2-methoxy-5-vinylbenzene is unique due to the combination of fluorine, methoxy, and vinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in research and industry .
Eigenschaften
Molekularformel |
C9H8F2O |
---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
1-ethenyl-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h3-5H,1H2,2H3 |
InChI-Schlüssel |
GTBMXVPKDVIBMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.